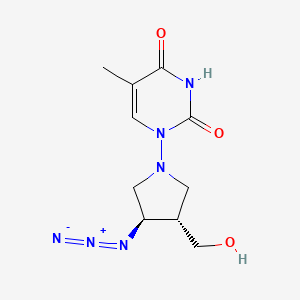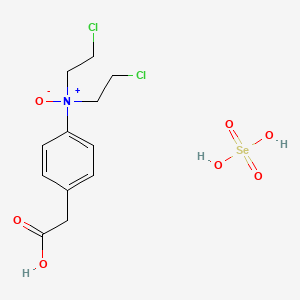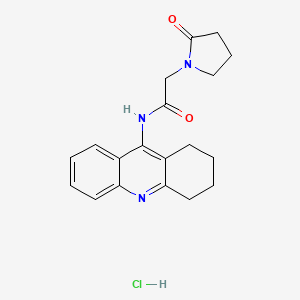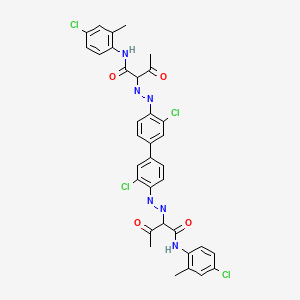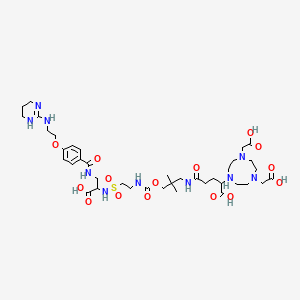
Nodaga-theranost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nodaga-theranost is a radiolabeled peptidomimetic compound designed for targeting integrin receptors, specifically the αvβ3 integrin receptor. It is used in positron emission tomography (PET) imaging to visualize tumor angiogenesis and metastasis. This compound has shown high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment planning .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nodaga-theranost involves the conjugation of a peptidomimetic ligand to a chelator, which is then radiolabeled with gallium-68. The peptidomimetic ligand is designed to mimic the natural ligands of integrin receptors, enhancing its binding affinity and specificity. The chelator, typically a macrocyclic compound like NODAGA, is used to securely hold the radiometal .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the synthesis of the peptidomimetic ligand, its conjugation to the chelator, and subsequent radiolabeling with gallium-68. The production process is optimized for high yield and purity, ensuring the compound’s effectiveness and safety for clinical use .
化学反応の分析
Types of Reactions
Nodaga-theranost primarily undergoes complexation reactions during its synthesis. The chelation of gallium-68 to the NODAGA chelator is a key step in the preparation of this compound. This reaction is typically carried out under mild conditions to ensure the stability of the radiolabeled product .
Common Reagents and Conditions
Chelation Reaction: The chelation of gallium-68 to NODAGA is performed in an aqueous solution at a slightly acidic pH (around 4-5).
Conjugation Reaction: The conjugation of the peptidomimetic ligand to the chelator involves the use of coupling reagents such as carbodiimides or click chemistry reagents.
Major Products Formed
The major product formed from these reactions is the radiolabeled this compound complex, which consists of the peptidomimetic ligand conjugated to the NODAGA chelator, with gallium-68 securely bound within the chelator .
科学的研究の応用
Nodaga-theranost has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cancer Diagnostics: this compound is used in PET imaging to visualize tumor angiogenesis and metastasis.
Theranostics: The compound’s ability to combine diagnostic imaging with therapeutic applications makes it a valuable tool in theranostics.
Personalized Medicine: this compound enables personalized medicine strategies by providing detailed information about tumor characteristics and treatment efficacy.
作用機序
Nodaga-theranost exerts its effects by targeting the αvβ3 integrin receptor, which is overexpressed in many types of cancer cells. The peptidomimetic ligand binds to the integrin receptor with high affinity, allowing for precise targeting of cancerous tissues. Once bound, the radiolabeled compound emits positrons, which are detected by PET imaging to visualize the tumor and its metastasis .
類似化合物との比較
Nodaga-theranost is unique in its high affinity and specificity for integrin receptors, making it a valuable tool in cancer diagnostics and treatment. Similar compounds include:
DOTA-based Radiotracers: These compounds also use a macrocyclic chelator (DOTA) for radiolabeling with gallium-68.
NOTA-based Radiotracers: Similar to DOTA-based compounds, NOTA-based radiotracers use a different macrocyclic chelator (NOTA) for radiolabeling.
15-5 Macrocycles: These compounds use a pentaazamacrocyclic chelator for radiolabeling with copper-64.
This compound stands out due to its optimized design for integrin receptor targeting, making it a superior choice for cancer diagnostics and theranostics.
特性
CAS番号 |
1393933-89-5 |
|---|---|
分子式 |
C39H62N10O15S |
分子量 |
943.0 g/mol |
IUPAC名 |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[[3-[2-[[1-carboxy-2-[[4-[2-(1,4,5,6-tetrahydropyrimidin-2-ylamino)ethoxy]benzoyl]amino]ethyl]sulfamoyl]ethylcarbamoyloxy]-2,2-dimethylpropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C39H62N10O15S/c1-39(2,25-45-31(50)9-8-30(36(58)59)49-18-16-47(23-32(51)52)14-15-48(17-19-49)24-33(53)54)26-64-38(60)43-13-21-65(61,62)46-29(35(56)57)22-44-34(55)27-4-6-28(7-5-27)63-20-12-42-37-40-10-3-11-41-37/h4-7,29-30,46H,3,8-26H2,1-2H3,(H,43,60)(H,44,55)(H,45,50)(H,51,52)(H,53,54)(H,56,57)(H,58,59)(H2,40,41,42) |
InChIキー |
JFHDTNLQMPZLDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CNC(=O)CCC(C(=O)O)N1CCN(CCN(CC1)CC(=O)O)CC(=O)O)COC(=O)NCCS(=O)(=O)NC(CNC(=O)C2=CC=C(C=C2)OCCNC3=NCCCN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


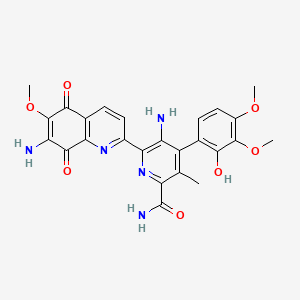
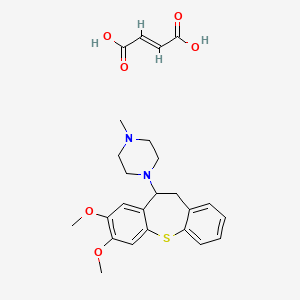
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)
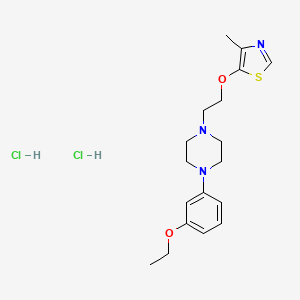

![2-propan-2-yl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12784284.png)


